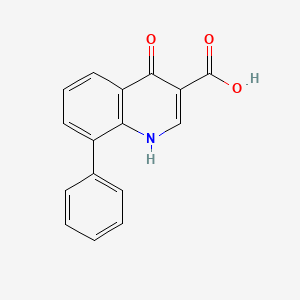

4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid

Beschreibung

4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative characterized by a phenyl substituent at the C8 position and a carboxylic acid group at C2. Its core structure (C10H7NO3) consists of a bicyclic system with a ketone at C4, contributing to its planar, conjugated framework . This compound shares structural homology with fluoroquinolone antibiotics but lacks the fluorine atom at C6 and the piperazinyl/azepanyl substituents at C7 commonly seen in antimicrobial agents .

Eigenschaften

Molekularformel |

C16H11NO3 |

|---|---|

Molekulargewicht |

265.26 g/mol |

IUPAC-Name |

4-oxo-8-phenyl-1H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C16H11NO3/c18-15-12-8-4-7-11(10-5-2-1-3-6-10)14(12)17-9-13(15)16(19)20/h1-9H,(H,17,18)(H,19,20) |

InChI-Schlüssel |

IYZQCKZKSCOMCY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2NC=C(C3=O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization Strategies for Quinoline Core Formation

The Gould-Jacobs reaction remains a foundational method for constructing the quinoline skeleton. While no direct synthesis of 4-oxo-8-phenyl-1,4-dihydroquinoline-3-carboxylic acid is documented in the provided sources, analogous pathways for related quinolines suggest viable adaptations. For example, Vilsmeier-Haack formylation of acetanilide derivatives generates 2-chloroquinoline-3-carbaldehydes, which are oxidized to carboxylic acids using silver nitrate in alkaline conditions . Adapting this approach, an 8-phenyl-substituted aniline precursor could undergo cyclization with a β-keto ester, followed by oxidation to install the C3 carboxylic acid group.

Domino Processes Involving Arylmethyl Azides

A domino reaction leveraging arylmethyl azides offers a streamlined route to quinoline-3-carboxylates. As demonstrated for 2,4-unsubstituted derivatives , arylmethyl azides undergo acid-promoted rearrangement to form N-aryl iminium intermediates, which cyclize with enolates to yield quinoline esters. Hydrolysis of the ester then affords the carboxylic acid.

Functionalization of Halogenated Quinolines

Halogenated intermediates enable late-stage diversification via cross-coupling or nucleophilic substitution. A patent detailing 7-chloro-6-fluoroquinoline-3-carboxylic acid synthesis illustrates the use of cyclic amines (e.g., piperazine) for displacing chloro groups under mild conditions (DMSO, 100°C). While the target compound lacks a piperazine moiety, this method highlights the feasibility of modifying halogenated precursors.

Hydrolysis of Ester Precursors

Ester-to-acid conversion is a critical final step in many synthetic routes. A patent describing ethyl-1-ethyl-6-fluoro-7-piperazino-4-oxo-1,4-dihydroquinoline-3-carboxylate hydrolysis used aqueous sodium hydroxide (6% w/v) at elevated temperatures, achieving near-quantitative yields after neutralization. Applied to 8-phenyl analogues, this method would require ensuring the ester’s stability during earlier synthetic stages.

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Oxo-8-Phenyl-1,4-dihydrochinolin-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolinderivate mit verschiedenen funktionellen Gruppen zu bilden.

Reduktion: Reduktionsreaktionen können den Chinolinring modifizieren, was zur Bildung von Dihydrochinolinderivaten führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die gewünschten Produkte zu erzielen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Chinolinderivate mit verschiedenen funktionellen Gruppen, wie z. B. Hydroxyl-, Amino- und Halogengruppen. Diese Derivate weisen einzigartige chemische und biologische Eigenschaften auf, was sie für weitere Forschung und Entwicklung wertvoll macht .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

- Antibacterial Activity

- Anticancer Properties

- Anti-inflammatory Effects

The biological activity of this compound has been assessed through various assays:

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Quinoline Ring : Utilizing cyclization reactions involving appropriate precursors.

- Functionalization : Introduction of carboxylic acid and phenyl groups through electrophilic substitution or nucleophilic addition.

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial activity of synthesized derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced potency compared to standard antibiotics, suggesting a pathway for developing new antibacterial therapies .

Case Study 2: Anticancer Activity

In vitro testing on various cancer cell lines revealed that specific derivatives of 4-oxo-8-phenyl-1,4-dihydroquinoline showed IC50 values in the low micromolar range, indicating strong anticancer potential. Further molecular docking studies provided insights into their mechanism of action at the molecular level .

Wirkmechanismus

The mechanism of action of 4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokine release. The compound’s antiviral activity is linked to its ability to bind to viral receptors and prevent viral entry into host cells . The exact molecular pathways involved in these actions are still under investigation, but they are believed to involve modulation of signaling pathways and gene expression .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- C8 Substituents : The phenyl group in the target compound contrasts with halogens (Cl, F), alkoxy (OCH3, difluoromethoxy), or nitro groups in analogs. Phenyl may enhance π-π stacking in hydrophobic pockets but reduce solubility compared to polar substituents .

- C7 Modifications: Antimicrobial activity in fluoroquinolones (e.g., Garenoxacin) relies on bulky heterocyclic groups (e.g., isoindolinyl) at C7, which interact with DNA gyrase. The absence of such groups in the target compound likely diminishes antibacterial potency .

- C6 Fluorine: Fluorine at C6 is critical for DNA binding in clinical quinolones; its absence in the target compound may limit nuclease interactions .

Biologische Aktivität

4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid (CAS Number: 57278-48-5) is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, focusing on its antimalarial, anti-inflammatory, and antimicrobial effects, supported by various studies and data tables.

- Molecular Formula : C₁₆H₁₁NO₃

- Molecular Weight : 265.26 g/mol

- Structure : The compound features a quinoline core with a carboxylic acid functional group, contributing to its biological activity.

Antimalarial Activity

Recent studies have highlighted the potential of 4-oxo-8-phenyl-1,4-dihydroquinoline derivatives as antimalarial agents. A notable study conducted by researchers at the Swiss Tropical Institute identified several analogs that exhibited activity against Plasmodium falciparum, the causative agent of malaria. Key findings include:

| Compound | EC50 (μM) | Remarks |

|---|---|---|

| 31i | 1 | Moderate potency |

| 31j | >10 | Low potency |

| 31k | >10 | Low potency |

| 31l | >10 | Low potency |

The study indicated that substituents on the phenyl ring significantly affected the compounds' solubility and permeability, which are critical for their efficacy in vivo .

Anti-inflammatory Activity

Another significant aspect of this compound is its anti-inflammatory properties. A study published in 2023 focused on a derivative of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide (related to our compound) that demonstrated substantial anti-inflammatory effects. The findings included:

| Parameter | Value |

|---|---|

| IL-6 Inhibition (%) | 80% |

| TNF-α Inhibition (%) | 75% |

| T1/2 (h) | 11.8 |

| Bioavailability (F %) | 36.3 |

The derivative effectively inhibited LPS-induced proinflammatory cytokines in various cell lines and improved survival rates in animal models of acute lung injury and sepsis .

Antimicrobial Activity

The antimicrobial potential of 4-oxo-8-phenyl-1,4-dihydroquinoline derivatives has also been explored. A study reported the synthesis and evaluation of several compounds against multidrug-resistant strains of Mycobacterium tuberculosis. The most active compounds showed MIC values comparable to first-line treatments:

| Compound | MIC (μM) | Activity Against |

|---|---|---|

| 13c | 6.55 | MDR-TB |

| 13d | 7.11 | MDR-TB |

| Ethambutol | 4.89 | Standard control |

These results indicate that derivatives of the compound could serve as potential candidates for developing new antimicrobial therapies .

Case Studies

- Antimalarial Screening : A low-throughput screening approach led to the identification of novel quinolone analogs effective against P. falciparum. The pharmacokinetic properties were assessed, revealing challenges related to solubility and metabolic clearance .

- Inflammation Model : In vivo studies using LPS-induced mice demonstrated that derivatives significantly alleviated lung injury symptoms and reduced inflammatory markers, establishing a foundation for further drug development targeting inflammation-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.